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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminomethyl-3-hydroxymethyloxetane (CAS No. 45513-32-4) is a unique bifunctional
molecule featuring a strained four-membered oxetane ring, a primary amine, and a primary
alcohol. This structural arrangement imparts a distinct set of physicochemical properties,
making it a valuable building block in medicinal chemistry and materials science. The oxetane
ring serves as a bioisostere for gem-dimethyl or carbonyl groups, often improving metabolic
stability and aqueous solubility. The presence of both a basic amino group and a polar hydroxyl
group dictates the molecule's behavior in various chemical and biological environments.

This guide provides a comprehensive analysis of the core physical properties of 3-
Aminomethyl-3-hydroxymethyloxetane, offering both established data and field-proven
methodologies for its empirical characterization. Understanding these properties is paramount
for its effective application in drug design, formulation development, and chemical synthesis.

Core Physicochemical Properties
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A summary of the fundamental physical and chemical properties is presented below. These
values serve as a critical baseline for experimental design and computational modeling.

Property Value Source
CAS Number 45513-32-4 [1]12]
Molecular Formula CsH11:NO:2 [2]
Molecular Weight 117.15 g/mol [2]
Boiling Point 217 °C at 760 mmHg [1]
Flash Point 85 °C [1]
Computed XLogP3-AA -1.7 [2]
Hydrogen Bond Donors 3 [2]
Hydrogen Bond Acceptors 3 [2]
Rotatable Bonds 3 [2]

Detailed Analysis of Key Properties
Solubility

Expert Insight: The solubility of a compound is a cornerstone of its utility, influencing everything
from reaction kinetics to bioavailability. The structure of 3-Aminomethyl-3-
hydroxymethyloxetane, with its primary amine and hydroxyl group, strongly suggests high
polarity. These functional groups can readily form hydrogen bonds with protic solvents.

Therefore, high solubility is expected in polar protic solvents such as water, methanol, and
ethanol. Conversely, it is predicted to have limited solubility in nonpolar, aprotic solvents like
hexane and toluene. This profile is highly advantageous for aqueous-based formulations and
reactions. While a specific quantitative value is not readily available in the literature, its high
polarity makes it an excellent candidate for parenteral drug formulations where aqueous
solubility is a prerequisite.

Lipophilicity (LogP/LogD)

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.echemi.com/sds/3-aminomethyl-3-hydroxymethyloxetane-pd180630119418.html
https://pubchem.ncbi.nlm.nih.gov/compound/3-Aminomethyl-3-hydroxymethyloxetane
https://pubchem.ncbi.nlm.nih.gov/compound/3-Aminomethyl-3-hydroxymethyloxetane
https://pubchem.ncbi.nlm.nih.gov/compound/3-Aminomethyl-3-hydroxymethyloxetane
https://www.echemi.com/sds/3-aminomethyl-3-hydroxymethyloxetane-pd180630119418.html
https://www.echemi.com/sds/3-aminomethyl-3-hydroxymethyloxetane-pd180630119418.html
https://pubchem.ncbi.nlm.nih.gov/compound/3-Aminomethyl-3-hydroxymethyloxetane
https://pubchem.ncbi.nlm.nih.gov/compound/3-Aminomethyl-3-hydroxymethyloxetane
https://pubchem.ncbi.nlm.nih.gov/compound/3-Aminomethyl-3-hydroxymethyloxetane
https://pubchem.ncbi.nlm.nih.gov/compound/3-Aminomethyl-3-hydroxymethyloxetane
https://www.benchchem.com/product/b150849?utm_src=pdf-body
https://www.benchchem.com/product/b150849?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150849?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Expert Insight: Lipophilicity is a critical parameter in drug development, governing a molecule's
ability to cross biological membranes. It is typically expressed as the partition coefficient (LogP)
for the neutral species or the distribution coefficient (LogD) for the ionized species at a specific
pH.[3]

The computed XLogP3-AA value of -1.7 indicates that the neutral form of the molecule is highly
hydrophilic.[2] In a biological context (pH ~7.4), the primary amine (a weak base) will be
predominantly protonated, further increasing its hydrophilicity. This low lipophilicity suggests
that the molecule itself may have poor passive permeability across the blood-brain barrier but is
likely to exhibit good absorption in environments like the small intestine. For drug candidates
incorporating this moiety, the overall lipophilicity will need to be carefully balanced.

Experimental Protocol: Shake-Flask Method for LogD7.4 Determination

The shake-flask method is the "gold standard" for LogP and LogD determination due to its
direct measurement principle.[4][5][6]

Methodology:

o Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and
saturate it with n-octanol. Similarly, saturate n-octanol with the PBS buffer. This pre-
saturation is critical to prevent volume changes during the experiment.

o Stock Solution: Prepare a stock solution of 3-Aminomethyl-3-hydroxymethyloxetane at a
known concentration (e.g., 10 mM) in a suitable solvent like DMSO.

» Partitioning: In a glass vial, combine the buffered n-octanol and the buffered aqueous phase.
Add a small aliquot of the compound's stock solution.

o Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 1-3 hours) at a
constant temperature to allow the compound to reach partition equilibrium between the two
phases.

o Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and n-
octanol layers.
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o Quantification: Carefully sample each phase and determine the concentration of the
compound using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

e Calculation: The LogD is calculated using the formula: LogD = logio([Compound]n-o.tanol /
[Compound]a<pueous)

Workflow for LogD Determination
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Caption: Shake-Flask method workflow for LogD determination.
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Acidity and Basicity (pKa)

Expert Insight: The pKa value(s) define the ionization state of a molecule at a given pH. This is
fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile. 3-
Aminomethyl-3-hydroxymethyloxetane has two key ionizable groups:

e Primary Amine (-CHz2NHz): This group is basic and will be protonated at low pH. Aliphatic
primary amines typically have a pKa in the range of 9-10.

e Primary Alcohol (-CH20H): This group is very weakly acidic, with a pKa typically above 15,
and is not physiologically relevant as an acid.

The basicity of the amine is the most significant feature. At physiological pH (~7.4), the amine
will exist predominantly in its protonated, cationic form, contributing to the molecule's high
aqueous solubility and potential for ionic interactions with biological targets.

Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate method for determining the pKa of amines.[7][8]
Methodology:

o Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known
volume of deionized water or a suitable co-solvent if necessary.

« Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH
electrode to monitor the pH.

e Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCI) in precise
increments using a burette.

o Data Collection: Record the pH of the solution after each addition of the titrant.

» Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the
pH at the half-equivalence point, where half of the amine has been protonated. This can be
determined from the midpoint of the steepest part of the titration curve or by using the first
derivative of the curve.
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Caption: Relationship between pH, pKa, and amine ionization.

Thermal Stability

Expert Insight: Thermal stability is a crucial parameter for determining appropriate storage
conditions, handling procedures, and assessing the viability of manufacturing processes that
involve heat, such as drying or melt extrusion.[9] Techniques like Thermogravimetric Analysis
(TGA) and Differential Scanning Calorimetry (DSC) are used to characterize this property.[10]
[11]

o TGA measures the change in mass of a sample as a function of temperature, revealing
decomposition temperatures and the presence of bound solvents or water.[12]

o DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying
events like melting, crystallization, and glass transitions.

For 3-Aminomethyl-3-hydroxymethyloxetane, one would expect thermal decomposition to
occur at elevated temperatures, likely initiated by the degradation of the functional groups or
the strained oxetane ring.
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Experimental Protocol: Thermogravimetric Analysis (TGA)
Methodology:

 Instrument Calibration: Calibrate the TGA instrument for mass and temperature using
appropriate standards.

o Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10
mgq) into a TGA pan (e.g., aluminum or platinum).

e Analysis: Place the pan in the TGA furnace. Heat the sample under a controlled atmosphere
(e.g., nitrogen, to prevent oxidation) at a constant rate (e.g., 10 °C/min) over a defined
temperature range (e.g., 25 °C to 400 °C).

o Data Interpretation: The resulting TGA curve plots mass loss (%) versus temperature. A
significant drop in mass indicates decomposition. The onset temperature of this drop is a key
indicator of the compound's thermal stability.

Conclusion: Implications for Research and
Development

The physical properties of 3-Aminomethyl-3-hydroxymethyloxetane define its role as a
versatile tool for scientists and drug developers. Its high polarity, driven by the amine and
hydroxyl groups, ensures excellent aqueous solubility, a desirable trait for developing
parenteral formulations and for use in aqueous reaction media. The basicity of the amine group
(pKa ~9-10) means it will be protonated and positively charged at physiological pH, a factor
that must be considered in drug design to facilitate interactions with biological targets or to
modulate cell permeability. The low lipophilicity suggests that while it enhances the solubility of
parent molecules, it may not be suitable for applications requiring high passive membrane
permeability, such as crossing the blood-brain barrier, without further molecular modification.
By understanding and leveraging these distinct physical properties, researchers can effectively
incorporate this valuable oxetane building block to optimize the performance and developability
of next-generation chemical entities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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